Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)-
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Overview
Description
Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)- is a bile acid derivative with the molecular formula C25H40O4 and a molecular weight of 404.5827 . This compound is known for its unique structure, which includes a hydroxyl group at the 7th position and a keto group at the 3rd position on the cholan-24-oic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)- typically involves the oxidation of chenodeoxycholic acid. One common method includes the use of sodium hypochlorite as an oxidizing agent at a controlled temperature of -15°C. The reaction is carried out in methanol as a solvent, and the acidity is adjusted using acetic acid . The crude product is then purified by converting it to its barium salt, followed by recrystallization from methanol and water to obtain the high-purity compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of large-scale oxidation reactions and purification techniques, are likely employed to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be further oxidized to form additional keto groups.
Reduction: The keto group at the 3rd position can be reduced to form hydroxyl groups.
Substitution: The hydroxyl and keto groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation Products: Additional keto derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various ester and ether derivatives.
Scientific Research Applications
Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in liver and digestive health.
Industry: Utilized in the production of pharmaceuticals and as a chemical reagent
Mechanism of Action
The mechanism of action of Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)- involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The hydroxyl and keto groups play a crucial role in its binding affinity and activity. This compound can modulate the production and secretion of bile acids, thereby influencing cholesterol metabolism and digestive processes .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic Acid: A precursor in the synthesis of Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)-.
Lithocholic Acid: Another bile acid with a similar structure but different functional groups.
Ursodeoxycholic Acid: A bile acid used therapeutically for liver diseases
Uniqueness
Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)- is unique due to its specific hydroxyl and keto group positions, which confer distinct chemical reactivity and biological activity compared to other bile acids .
Properties
IUPAC Name |
methyl 4-(7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRLTYUHWGHDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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